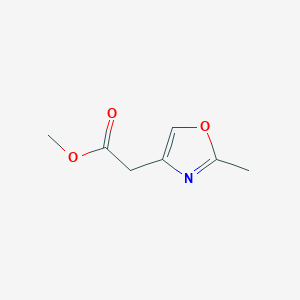
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 2-methyl-1,3-oxazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-amino-2-methylpropanol with diethyl oxalate followed by cyclization can yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of methyl (2-methyl-1,3-oxazol-4-yl)acetate may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The choice of solvents, catalysts, and purification techniques are critical factors in industrial synthesis.
化学反应分析
Types of Reactions
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while substitution reactions can produce a wide range of functionalized oxazole derivatives.
科学研究应用
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of methyl (2-methyl-1,3-oxazol-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can modulate the activity of biological targets, leading to the compound’s observed effects.
相似化合物的比较
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate can be compared with other oxazole derivatives such as:
- Methyl (5-methyl-2-phenyl-1,3-oxazol-4-yl)acetate
- Methyl (2-methyl-5-phenyl-1,3-oxazol-4-yl)acetate
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
methyl 2-(2-methyl-1,3-oxazol-4-yl)acetate |
InChI |
InChI=1S/C7H9NO3/c1-5-8-6(4-11-5)3-7(9)10-2/h4H,3H2,1-2H3 |
InChI 键 |
UGRUQEPTKMIXCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CO1)CC(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














